ブロモ-PEG5-ブロミド

概要

説明

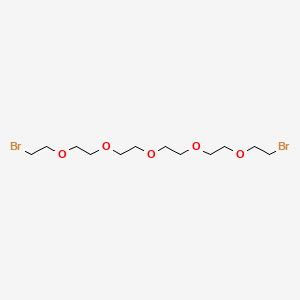

1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane is an organic compound . It is also known as a cross-linking agent . The molecule contains a total of 42 bonds, including 18 non-H bonds, 14 rotatable bonds, and 5 aliphatic ethers .

Synthesis Analysis

This compound can be used in the synthesis of PROTAC molecules . It is also potentially useful as a hydrophilic spacer and cross-linking agent between molecules and in the design of hydrophilic tethers for linking molecules to substrates .Molecular Structure Analysis

The molecule contains a long-chain carbon skeleton (heptadecane), with six oxygen atoms (pentaoxa) sequentially connected to the 3rd, 6th, 9th, 12th, 15th, and 17th carbon atoms. There are two hydroxyl (-OH) functional groups on the 1st and 17th carbon atoms, forming a molecular chain-like structure .Chemical Reactions Analysis

While specific chemical reactions involving 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane are not mentioned in the search results, it is known to be a cross-linking agent , suggesting it can form covalent bonds between polymer chains, thereby altering the physical properties of the material.Physical And Chemical Properties Analysis

1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane has a molecular weight of 408.13 . It is a liquid at room temperature and should be stored in a dry environment . Its boiling point is 413.195°C at 760 mmHg .科学的研究の応用

生体共役とPEG化:

ブロモ-PEG5-ブロミドは汎用性の高いリンカー化合物です。その臭化物(Br)基は、求核置換反応における優れた脱離基として機能します。研究者は、ブロモPEGリンカーをバイオコンジュゲート分子に使用することがよくあります。具体的には、チオール基(タンパク質のシステイン残基など)と反応して硫化物結合を形成します。 この生体共役戦略により、標的薬物送達、タンパク質修飾、および多機能生体材料の作成が可能になります .

プロテオミクス研究:

ブロモ-PEG5-ブロミドは、プロテオミクス研究で応用されています。研究者は、タンパク質、ペプチド、その他の生体分子を修飾するために使用します。研究者は、関心のあるタンパク質にこのリンカーを付着させることで、溶解性、安定性、バイオアベイラビリティを高めることができます。 さらに、タンパク質の精製と固定化を支援して、ダウンストリーム分析を行います .

薬物送達システム:

ブロモ-PEG5-ブロミドの親水性により、薬物送達用途に適しています。薬物分子に付着すると、血液中の溶解性と循環時間が向上します。 研究者は、この化合物を使用して薬物負荷ナノ粒子またはミセルを設計し、治療効果を高めながら副作用を最小限に抑えることができます .

表面修飾と生体材料:

ブロモ-PEG5-ブロミドは、表面機能化に使用されます。研究者は、ナノ粒子、膜、または足場などの表面にそれをグラフトすることにより、材料特性を調整できます。 この修飾により、生体適合性が向上し、非特異的結合が減少し、生物活性分子の制御放出が可能になります .

ケミカルバイオロジーと標的イメージング:

研究者は、ブロモ-PEG5-ブロミドを使用して、生体分子(タンパク質、抗体、ペプチドなど)を蛍光物質または放射性核種などのイメージング剤で標識します。これらの標識化された化合物は、特定の組織または細胞の標的イメージングを可能にします。 ケミカルバイオロジーでは、細胞プロセスと相互作用の解明に役立ちます .

ポリマー合成とハイドロゲルの形成:

ブロモ-PEG5-ブロミドは、ポリマー化学における構成要素として役立ちます。ハイドロゲルを含む機能性ポリマーの合成に関与しています。これらのハイドロゲルは、組織工学、創傷治癒、薬物放出で応用されています。 化合物の親水性により、これらの材料の吸水性が向上します .

要約すると、ブロモ-PEG5-ブロミドは、生体共役、プロテオミクス、薬物送達、表面修飾、ケミカルバイオロジー、およびポリマー科学において重要な役割を果たしています。 その独自の特性により、さまざまな分野の研究を進めるための貴重なツールとなっています 。さらに詳細が必要な場合や、他に質問がある場合は、お気軽にお問い合わせください!

Safety and Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .

作用機序

Target of Action

Bromo-PEG5-Bromide, also known as 1,17-Dibromo-3,6,9,12,15-pentaoxaheptadecane, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . The primary targets of this compound are proteins that are intended to be degraded by the ubiquitin-proteasome system .

Mode of Action

Bromo-PEG5-Bromide contains two bromide groups that act as leaving groups for nucleophilic substitution reactions . In the context of PROTACs, one end of the Bromo-PEG5-Bromide molecule is attached to a ligand that binds to the target protein, while the other end is attached to a ligand for an E3 ubiquitin ligase . This allows the compound to bridge the target protein and the E3 ligase, leading to ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of Bromo-PEG5-Bromide is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By linking the target protein to an E3 ubiquitin ligase, Bromo-PEG5-Bromide facilitates the transfer of ubiquitin to the target protein. The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein into small peptides.

Pharmacokinetics

As a peg (polyethylene glycol) derivative, it is expected to have good solubility in aqueous media due to the hydrophilic peg spacer This could potentially enhance its bioavailability

Result of Action

The result of the action of Bromo-PEG5-Bromide is the degradation of the target protein . This can have various effects at the molecular and cellular levels, depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the pathway and alleviate the disease symptoms.

Action Environment

The action of Bromo-PEG5-Bromide is influenced by various environmental factors. For instance, the pH of the environment can affect the efficiency of the nucleophilic substitution reactions involving the bromide groups Additionally, the presence of other proteins or biomolecules could potentially interfere with the binding of the PROTAC to its targets

生化学分析

Biochemical Properties

Bromo-PEG5-Bromide: plays a crucial role in biochemical reactions due to its ability to react with nucleophilic reagents such as thiol groups. This reactivity allows it to form stable covalent bonds with various biomolecules, including enzymes, proteins, and other macromolecules. For instance, it can be used to PEGylate proteins, thereby increasing their solubility and stability in aqueous solutions. The interaction between Bromo-PEG5-Bromide and biomolecules often involves the formation of ether bonds, which are stable and resistant to hydrolysis .

Cellular Effects

The effects of Bromo-PEG5-Bromide on cellular processes are significant. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By modifying proteins and other biomolecules, Bromo-PEG5-Bromide can alter their function and localization within the cell. For example, PEGylation of therapeutic proteins can enhance their half-life and reduce immunogenicity, thereby improving their efficacy in clinical applications .

Molecular Mechanism

At the molecular level, Bromo-PEG5-Bromide exerts its effects through covalent modification of biomolecules. The bromide groups in the compound act as leaving groups in nucleophilic substitution reactions, allowing the PEG moiety to attach to target molecules. This modification can lead to changes in the conformation, activity, and stability of the modified biomolecules. Additionally, Bromo-PEG5-Bromide can inhibit or activate enzymes by modifying their active sites or altering their interactions with substrates .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bromo-PEG5-Bromide can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease if exposed to moisture or high temperatures. Long-term studies have shown that Bromo-PEG5-Bromide can maintain its activity for extended periods when stored properly. Degradation products may form over time, potentially affecting its efficacy in biochemical applications .

Dosage Effects in Animal Models

The effects of Bromo-PEG5-Bromide in animal models vary with dosage. At low doses, the compound is generally well-tolerated and can effectively modify target biomolecules without causing significant toxicity. At higher doses, Bromo-PEG5-Bromide may exhibit toxic effects, including cellular damage and adverse immune responses. It is essential to determine the optimal dosage to achieve the desired biochemical modifications while minimizing potential side effects .

Transport and Distribution

Within cells and tissues, Bromo-PEG5-Bromide is transported and distributed through interactions with transporters and binding proteins. The hydrophilic nature of the PEG moiety facilitates its solubility and distribution in aqueous environments. Additionally, the compound can accumulate in specific cellular compartments, depending on its interactions with cellular transport mechanisms .

Subcellular Localization

The subcellular localization of Bromo-PEG5-Bromide is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, PEGylated proteins may be localized to the cell membrane, cytoplasm, or nucleus, depending on the nature of the PEG modification and the target protein .

特性

IUPAC Name |

1-[2-(2-bromoethoxy)ethoxy]-2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24Br2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LACSKPODWQXGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCBr)OCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24Br2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20434742 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67705-77-5 | |

| Record name | 1,17-DIBROMO-3,6,9,12,15-PENTAOXAHEPTADECANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20434742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({6-Amino-3,5-dicyano-4-[4-(cyclopropylmethoxy)phenyl]pyridin-2-yl}sulfanyl)acetamide](/img/structure/B1667818.png)

![(2R)-3-phenyl-2-[[6-(4-phenylmethoxyphenyl)pyrimidin-4-yl]amino]propanoic acid](/img/structure/B1667821.png)

![2-[[5-(Benzenesulfonyl)-2-chlorobenzoyl]amino]benzoic acid](/img/structure/B1667822.png)

![2-[(Formyl-hydroxy-amino)-methyl]-hexanoic acid (1-dimethylcarbamoyl-2,2-dimethyl-propyl)-amide](/img/structure/B1667828.png)

![N-[2-(1,3-Benzodioxol-5-Yl)ethyl]-1-[2-(1h-Imidazol-1-Yl)-6-Methylpyrimidin-4-Yl]-D-Prolinamide](/img/structure/B1667833.png)

![(5E)-5-[(E)-3-[4-(Dimethylamino)phenyl]prop-2-enylidene]-1-phenyl-1,3-diazinane-2,4,6-trione](/img/structure/B1667835.png)